molecular formula C3H5N5O2 B13120467 5-Amino-1,3,4-oxadiazole-2-carbohydrazide

5-Amino-1,3,4-oxadiazole-2-carbohydrazide

Cat. No.: B13120467
M. Wt: 143.10 g/mol
InChI Key: MXDZSJVKBRLLSM-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-oxadiazole-2-carbohydrazide is a useful research compound. Its molecular formula is C3H5N5O2 and its molecular weight is 143.10 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carbohydrazide

InChI

InChI=1S/C3H5N5O2/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9)

InChI Key

MXDZSJVKBRLLSM-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(O1)N)C(=O)NN

Origin of Product

United States

Historical Context and Evolution of 1,3,4 Oxadiazole Heterocycle Chemistry

The journey of 1,3,4-oxadiazole (B1194373) chemistry dates back to the late 19th and early 20th centuries, with the pioneering work on heterocyclic compounds. Initially, the synthesis of the 1,3,4-oxadiazole ring was a complex endeavor, often resulting in low yields. However, the development of new synthetic methodologies, such as the dehydrative cyclization of diacylhydrazines, revolutionized the field. This advancement paved the way for the exploration of a vast array of substituted 1,3,4-oxadiazoles, each with unique properties and potential applications.

Over the decades, the focus of 1,3,4-oxadiazole chemistry has evolved from fundamental synthesis to the investigation of their diverse biological activities. Researchers have discovered that the incorporation of the 1,3,4-oxadiazole moiety into organic molecules can confer a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This has led to a surge in research aimed at synthesizing novel 1,3,4-oxadiazole derivatives and evaluating their therapeutic potential.

Structural Features and Core Heterocyclic Framework of 5 Amino 1,3,4 Oxadiazole 2 Carbohydrazide

The core of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide is the five-membered 1,3,4-oxadiazole (B1194373) ring, which is an aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring system is planar and possesses a degree of aromatic stability. The key structural features of the title compound are the substituents at the 2 and 5 positions of this ring.

At the 5-position, an amino (-NH2) group is present. This group can act as a hydrogen bond donor and can be readily functionalized, making it a key site for structural modifications. At the 2-position, a carbohydrazide (B1668358) (-CONHNH2) group is attached. This functional group is also rich in reactivity, capable of undergoing a variety of condensation reactions to form hydrazones and other derivatives. The presence of both these functional groups on the 1,3,4-oxadiazole scaffold makes this compound a highly versatile synthon in organic chemistry.

Table 1: Key Structural Features of this compound

FeatureDescription
Core Heterocycle1,3,4-Oxadiazole
Substituent at C5Amino group (-NH2)
Substituent at C2Carbohydrazide group (-CONHNH2)
Key Functional GroupsAmine, Hydrazide, Oxadiazole
Potential for H-bondingHigh, due to -NH2 and -CONHNH2 groups
Reactivity CentersAmino group, Carbohydrazide group

Significance Within Contemporary Organic Synthesis and Chemical Biology Research

The significance of 5-Amino-1,3,4-oxadiazole-2-carbohydrazide in modern research stems from its utility as a versatile building block. In organic synthesis, this compound can serve as a precursor for the construction of a wide range of more complex heterocyclic systems. The reactive amino and carbohydrazide (B1668358) groups provide convenient handles for the introduction of diverse structural motifs, allowing for the creation of libraries of novel compounds for biological screening.

In the realm of chemical biology, the 1,3,4-oxadiazole (B1194373) core is recognized as a bioisostere for amide and ester functionalities, which can enhance the metabolic stability and pharmacokinetic properties of drug candidates. The 2-amino-1,3,4-oxadiazole scaffold, in particular, is a common feature in molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net For instance, derivatives of 1,3,4-oxadiazole-2-carbohydrazide have shown promise as potent antifungal agents for agricultural applications, potentially by targeting succinate (B1194679) dehydrogenase. mdpi.com

Overview of Research Trajectories and Current Academic Interests

Direct Cyclization Approaches for the 1,3,4-Oxadiazole (B1194373) Ring System

Direct cyclization methods are fundamental to the synthesis of the 1,3,4-oxadiazole core. These approaches typically involve the formation of the five-membered ring from acyclic precursors in a single key step.

Synthesis via Hydrazide-Cyanogen Halide Condensation

A common route to 5-amino-1,3,4-oxadiazole derivatives involves the reaction of hydrazides with cyanogen (B1215507) halides, most notably cyanogen bromide. nih.gov This method provides a direct pathway to the 2-amino-substituted 1,3,4-oxadiazole ring system. The reaction proceeds through the initial formation of a reactive intermediate from the hydrazide, which then undergoes cyclization with the cyanogen halide. An ultrasound-assisted procedure for this synthesis has been developed, offering high yields in the presence of ethanol (B145695) and potassium bicarbonate. semanticscholar.org

Oxidative Cyclization of Semicarbazides and Thiosemicarbazides

Oxidative cyclization is a widely employed strategy for the synthesis of 5-amino-1,3,4-oxadiazoles from semicarbazide (B1199961) and thiosemicarbazide (B42300) precursors. This method involves the oxidation of the acyclic precursor, which induces ring closure to form the oxadiazole ring.

Semicarbazones, derived from the condensation of semicarbazide with aldehydes, can be cyclized to the corresponding 5-substituted-2-amino-1,3,4-oxadiazoles using various oxidizing agents. nih.gov Bromine in acetic acid is a frequently used reagent for this transformation. nih.gov Ceric ammonium (B1175870) nitrate (B79036) has also been utilized as an effective oxidant for the cyclization of semicarbazones. asianpubs.orgresearchgate.netasianpubs.org An iodine-mediated oxidative C-O bond formation via the condensation of aldehydes and semicarbazide also yields 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.com

Similarly, acylthiosemicarbazides can be converted to 5-aryl-2-amino-1,3,4-oxadiazoles through oxidative cyclization. nih.gov Iodine is a common oxidizing agent for this reaction, often used in the presence of a base such as sodium hydroxide (B78521). nih.gov Another effective oxidizing agent for this transformation is 1,3-dibromo-5,5-dimethylhydantoin. nih.govjchemrev.comjchemrev.com This method is advantageous due to the use of commercially available and safe reagents, making it suitable for large-scale synthesis. nih.govjchemrev.com

Table 1: Oxidizing Agents in the Cyclization of Semicarbazide and Thiosemicarbazide Derivatives
PrecursorOxidizing AgentProduct
SemicarbazonesBromine in Acetic Acid5-substituted-2-amino-1,3,4-oxadiazoles
SemicarbazonesCeric Ammonium Nitrate2-imino-1,3,4-oxadiazolines
AcylthiosemicarbazidesIodine/Sodium Hydroxide5-substituted-2-amino-1,3,4-oxadiazoles
Acylthiosemicarbazides1,3-Dibromo-5,5-dimethylhydantoin5-aryl-2-amino-1,3,4-oxadiazoles

Ring-Closure Reactions of Acylhydrazides

The reaction of acylhydrazides with various one-carbon donors is a cornerstone for the synthesis of the 1,3,4-oxadiazole ring. rsc.orgnih.gov A prevalent method involves the dehydrative cyclization of 1,2-diacylhydrazines, which can be formed from the reaction of a hydrazide with a carboxylic acid or its derivative. nih.govthieme-connect.de This cyclization is typically promoted by strong dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govopenmedicinalchemistryjournal.com

Acylhydrazides can also react with carbon disulfide in a basic alcoholic solution to form 5-substituted-1,3,4-oxadiazole-2-thiol derivatives. jchemrev.comjchemrev.com Another approach involves the reaction of acylhydrazides with triethyl orthoesters, catalyzed by an acid, to yield 2,5-disubstituted 1,3,4-oxadiazoles. openmedicinalchemistryjournal.com

Advanced and Mechanistic Synthetic Routes

In addition to classical methods, advanced synthetic protocols have been developed to provide more efficient and environmentally benign routes to this compound and its derivatives.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers elegant and efficient pathways for the construction of the 1,3,4-oxadiazole ring. A notable example is the copper-catalyzed oxidative coupling of N-arylidenearoylhydrazides, which proceeds via an imine C-H functionalization to afford symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.comjchemrev.com This reaction utilizes the amidic oxygen as a nucleophile in the key bond-forming step. jchemrev.com

Another advanced method involves an iridium-catalyzed reductive three-component coupling of tertiary amides or lactams, carboxylic acids, and (N-isocyanimino)triphenylphosphorane to synthesize α-amino 1,3,4-oxadiazoles. nih.gov This approach demonstrates excellent chemoselectivity and functional group tolerance. nih.gov

Ultrasound-Assisted Synthetic Protocols

The application of ultrasound irradiation has emerged as a green and efficient tool in the synthesis of 1,3,4-oxadiazole derivatives. Ultrasound-assisted synthesis often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

One such protocol describes the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives through the reaction of aryl hydrazides with carbon disulfide under ultrasound irradiation. researchgate.netnih.govresearchgate.net This method is notable for being performed in the absence of acidic or basic catalysts and with minimal solvent. nih.govresearchgate.net

Another ultrasound-assisted procedure has been reported for the synthesis of 5-substituted 1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen bromide. semanticscholar.org This approach provides the desired products in high yields (81–93%) in a short period. semanticscholar.org

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives
Synthetic MethodPrecursorsKey FeaturesYield
Ultrasound-AssistedAryl hydrazides, Carbon disulfideLow-solvent, catalyst-free, rapidGood to Excellent
Conventional HeatingAryl hydrazides, Carbon disulfideRequires base, longer reaction timeVariable
Ultrasound-AssistedHydrazides, Cyanogen bromideRapid, high yield81-93%
Conventional MethodHydrazides, Cyanogen bromideLonger reaction timeGenerally lower

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of 1,3,4-oxadiazole derivatives, offering significant advantages over conventional heating methods. nih.govresearchgate.net This technique dramatically reduces reaction times, often from several hours to mere minutes, while frequently providing higher product yields and purity. nih.govbiotage.co.jp

In a typical MAOS approach for 2,5-disubstituted 1,3,4-oxadiazoles, precursor molecules like N-protected α-amino acids and aryl hydrazides can be reacted in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). researchgate.net Under microwave irradiation at controlled temperatures (e.g., 100 ± 5 °C), the cyclodehydration process is completed in minutes. researchgate.net This method is often superior to conventional heating, which may require longer periods at similar temperatures. researchgate.net For instance, the synthesis of certain 1,3,4-oxadiazoles under microwave conditions can be achieved in 5-20 minutes with yields ranging from 42-72%, compared to longer reaction times for conventional methods. researchgate.net

The efficiency of MAOS is also demonstrated in one-pot, two-step syntheses. For example, the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles can be achieved by first reacting a benzhydrazide with an isothiocyanate, followed by cyclodesulfurization using a resin-bound carbodiimide. biotage.co.jp Microwave heating accelerates both steps to just 5 minutes each, a stark contrast to the 1.5-4 days required by traditional methods. biotage.co.jp This rapid, solvent-free or minimal-solvent approach not only enhances efficiency but also aligns with the principles of green chemistry. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

Method Reaction Time Key Advantages Reference
Conventional Heating Hours to Days Well-established procedures researchgate.netbiotage.co.jp

| Microwave-Assisted | Minutes | Rapid reaction rates, higher yields, increased purity, greener process | nih.govresearchgate.netbiotage.co.jp |

Electrochemical Methods for Cyclization

Electrochemical synthesis offers a mild, efficient, and sustainable alternative for constructing the 1,3,4-oxadiazole ring. d-nb.infonih.gov These methods rely on anodic oxidation to facilitate the cyclization of precursors like N-acyl hydrazones or semicarbazones, often avoiding the need for stoichiometric chemical oxidants and reducing waste. d-nb.inforesearchgate.net

Two primary electrochemical approaches are utilized:

Direct Electrolysis : In this method, the starting material is directly oxidized at the electrode surface. The success of direct electrolysis is highly dependent on the inherent redox potential of the substrate. d-nb.infonih.gov

Indirect (Mediated) Electrolysis : This technique employs a redox mediator, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which is first oxidized at the anode. d-nb.infonih.gov The oxidized mediator then chemically oxidizes the substrate in the bulk solution, regenerating its original form to continue the catalytic cycle. This approach allows the reaction to proceed at a lower potential, enabling the cyclization of a broader range of substrates with improved functional group tolerance. d-nb.infonih.gov

Mediated electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones using DABCO as the mediator has been shown to produce yields of up to 83% on a gram scale. d-nb.infonih.gov Similarly, 2-amino-5-substituted-1,3,4-oxadiazoles can be synthesized from semicarbazones using supporting electrolytes like lithium perchlorate (B79767) at a platinum or glassy carbon electrode. researchgate.netresearchgate.net These electrochemical methods represent a significant advance, providing facile and environmentally friendly access to valuable oxadiazole heterocycles. d-nb.infonih.gov

Functionalization and Derivatization Strategies

The this compound scaffold is a versatile platform for extensive chemical modification. Strategies focus on introducing a variety of substituents onto the oxadiazole ring, altering the amino and carbohydrazide functional groups, and using the core structure as a building block for more complex hybrid heterocyclic systems.

Introduction of Diverse Substituents on the Oxadiazole Ring

Post-synthesis functionalization of the 1,3,4-oxadiazole ring is a flexible strategy for creating molecular diversity. One-pot synthesis-functionalization approaches are particularly efficient. For example, a one-pot method allows for the synthesis of the oxadiazole ring from carboxylic acids and N-isocyaniminotriphenylphosphorane, followed by a copper-catalyzed arylation in the same reaction vessel. nih.gov This strategy enables the introduction of a wide range of (hetero)aryl, alkyl, and alkenyl substituents at the 2- and 5-positions of the oxadiazole ring without the need to isolate intermediates. nih.gov

Another approach involves the direct C-H functionalization of a pre-formed monosubstituted 1,3,4-oxadiazole, though this requires the initial synthesis of the starting material. nih.gov The choice of synthetic route—either building the substituted ring from precursors or modifying the pre-formed heterocycle—provides chemists with versatile tools to access a broad chemical space of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govorganic-chemistry.org

Modifications of the Amino and Carbohydrazide Moieties

The amino (-NH₂) and carbohydrazide (-CONHNH₂) groups on the core structure are reactive handles for further derivatization.

Amino Group Modification : The 5-amino group can readily undergo reactions typical of primary amines. For instance, it can be acylated to form amides. This modification is used to synthesize various derivatives, such as N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides, where the amino group of a 5-aminopyrazole is treated with benzoyl chlorides. beilstein-journals.org

Carbohydrazide Group Modification : The carbohydrazide moiety is a particularly useful precursor for a wide range of transformations. It can be reacted with various electrophiles to generate new derivatives. A common reaction involves condensation with aldehydes or ketones to form hydrazones, which can then be cyclized. nih.govnih.gov For example, reacting a carbohydrazide with different aromatic aldehydes produces Schiff bases. uobaghdad.edu.iqimpactfactor.org Furthermore, the reaction of acyl hydrazides with N-protected α-amino acids leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles, effectively modifying the carbohydrazide end of the molecule. orientjchem.orgsemanticscholar.org

These modifications are crucial for developing novel compounds, such as the 1,3,4-oxadiazole-2-carbohydrazides reported as potential agricultural antifungal agents. nih.gov

Table 2: Key Reactions of Amino and Carbohydrazide Moieties

Functional Group Reagent Type Product Type Reference
Amino (-NH₂) Acyl Halides Amides beilstein-journals.org
Carbohydrazide (-CONHNH₂) Aldehydes/Ketones Hydrazones (Schiff Bases) uobaghdad.edu.iqimpactfactor.org
Carbohydrazide (-CONHNH₂) Isothiocyanates Thiosemicarbazides nih.gov

| Carbohydrazide (-CONHNH₂) | Carbon Disulfide | Oxadiazole-thiones / Triazole-thiols | uobaghdad.edu.iqnih.gov |

Formation of Hybrid Heterocyclic Systems (e.g., with triazoles, pyrazoles)

The this compound core is an excellent starting material for synthesizing fused or linked bicyclic and polycyclic heterocyclic systems. The carbohydrazide and amino functionalities provide the necessary reaction sites for cyclization reactions to form new rings.

Triazole Hybrids : The carbohydrazide moiety can be converted into a 1,2,4-triazole (B32235) ring. For example, reaction of an acid hydrazide with an isothiocyanate yields a thiosemicarbazide, which can be cyclized in an alkaline medium to form a 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol. nih.gov Another pathway involves reacting the hydrazinyl group with carbon disulfide and potassium hydroxide to synthesize fused ring systems like 6-(4-chlorophenyl) d-nb.infonih.govresearchgate.nettriazolo[3,4-b] biotage.co.jpd-nb.inforesearchgate.netoxadiazole-3-(2H)thione. uobaghdad.edu.iq Hydrazinolysis of an oxadiazole-2-thione can also lead to the formation of a 4-amino-5-substituted-4H- d-nb.infonih.govresearchgate.nettriazole-3-thiol, demonstrating an interesting ring transformation. nih.gov

Pyrazole (B372694) Hybrids : The carbohydrazide group can also be used to construct pyrazole rings. For instance, thieno[3,2-c]pyrazol-6-carbohydrazide can be reacted with various electrophilic reagents like arylidenemalononitriles and chalcones to yield substituted pyrazoles. nih.gov These reactions highlight the utility of the carbohydrazide as a versatile synthon for building complex molecules containing both oxadiazole and pyrazole motifs.

This strategy of using a central heterocyclic scaffold to build more elaborate structures is a cornerstone of modern medicinal and materials chemistry, allowing for the systematic exploration of structure-activity relationships.

Detailed Elucidation of Cyclization Reaction Pathways

The formation of the 2-amino-5-substituted-1,3,4-oxadiazole ring, the core of the target compound, is typically achieved through the cyclization of acylsemicarbazide or acylthiosemicarbazide precursors. Several pathways are prominent in the literature:

Dehydrative Cyclization of Acylsemicarbazides: This is a common method where an acylsemicarbazide is cyclized under dehydrating conditions. The reaction is generally acid-catalyzed, using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid to facilitate the removal of a water molecule and promote ring closure. nih.gov

Oxidative Cyclization of Semicarbazones: Semicarbazones, formed by the condensation of an aldehyde with semicarbazide, can undergo oxidative cyclization to yield 2-amino-1,3,4-oxadiazoles. nih.gov Various oxidizing agents are employed, including iodine, which mediates the formation of the C-O bond necessary for the heterocycle. researchgate.netjchemrev.com This transition-metal-free method is compatible with a range of aldehydes and is considered efficient and scalable. researchgate.net Visible-light photoredox catalysis, using eosin (B541160) Y with a bromine source like CBr₄, has also emerged as a mild and rapid method for this transformation. jchemrev.com

Cyclization of Acylthiosemicarbazides: Acylthiosemicarbazides are highly effective precursors for 2-amino-1,3,4-oxadiazoles. nih.gov The cyclization can be mediated by reagents such as tosyl chloride in the presence of pyridine (B92270), a method that often provides higher yields compared to the cyclization of the corresponding acylsemicarbazides. nih.govorganic-chemistry.org Other reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) can also effect this transformation. nih.gov The use of an acylthiosemicarbazide takes advantage of the higher reactivity of the sulfur atom, which is subsequently replaced by oxygen during the ring formation.

A key intermediate for producing the title compound would be a derivative of semicarbazide or thiosemicarbazide that already contains the necessary carbohydrazide moiety or a precursor to it. The cyclization step then forms the stable 1,3,4-oxadiazole ring.

Kinetic and Thermodynamic Studies of Synthetic Processes

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, the principles governing the formation of the 1,3,4-oxadiazole ring are well-understood.

The dehydrative cyclization of acylsemicarbazides is a thermodynamically driven process, favored by the formation of a stable, aromatic oxadiazole ring and the elimination of a small molecule (water). mdpi.com The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for cyclization. mdpi.com The use of strong dehydrating agents suggests that the reaction equilibrium lies far towards the product side. mdpi.comnih.gov

Kinetic studies of similar heterocyclic formations show that reaction rates are significantly influenced by temperature, catalyst concentration, and the electronic nature of the substituents. For instance, microwave-assisted syntheses have been shown to dramatically reduce reaction times compared to conventional heating, indicating a significant kinetic enhancement. jchemrev.comopenmedicinalchemistryjournal.com The rate of cyclization is dependent on the nucleophilicity of the carbonyl oxygen (or sulfur in thiosemicarbazides) and the electrophilicity of the terminal amide carbon.

Influence of Catalysts and Reagents on Reaction Outcomes

The choice of catalysts and reagents is critical in the synthesis of 2-amino-1,3,4-oxadiazoles, influencing reaction rates, yields, and even the regioselectivity of the final product.

Dehydrating Agents: Strong acids and oxophilic reagents are commonly used. Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride (B1165640) are effective but harsh. openmedicinalchemistryjournal.comnih.gov Milder, modern reagents include the Burgess reagent and Deoxo-Fluor. openmedicinalchemistryjournal.com

Oxidizing Agents: For the cyclization of semicarbazones and thiosemicarbazides, a variety of oxidants are used. Iodine is a classic and effective reagent. jchemrev.comnih.gov Other options include ceric ammonium nitrate (CAN), 1,3-dibromo-5,5-dimethylhydantoin, and chloramine-T. nih.govjchemrev.comasianpubs.org

Catalysts: Both acid and base catalysis can be employed. Acid catalysts, such as triflic acid, activate the carbonyl group for nucleophilic attack during dehydrative cyclization. mdpi.com Base catalysts, like pyridine or potassium carbonate, are often used to deprotonate intermediates and facilitate ring closure, particularly in oxidative cyclization methods. jchemrev.comorganic-chemistry.org Palladium catalysts have been utilized in novel oxidative annulation reactions involving hydrazides and isocyanides to form the oxadiazole ring. jchemrev.com

The following table summarizes the impact of various reagents on the synthesis of 2-amino-1,3,4-oxadiazole derivatives.

Reagent/CatalystPrecursorReaction TypeOutcome
POCl₃, PPA AcylsemicarbazideDehydrative CyclizationEffective ring closure, often requires harsh conditions. nih.gov
Iodine (I₂) / K₂CO₃ SemicarbazoneOxidative CyclizationEfficient, metal-free C-O bond formation, good yields. researchgate.net
Tosyl Chloride / Pyridine AcylthiosemicarbazideDehydrative CyclizationHigh yields, outperforms semicarbazide precursors. nih.govorganic-chemistry.org
EDC·HCl / DMSO ThiosemicarbazideRegioselective CyclizationForms 1,3,4-oxadiazole over 1,3,4-thiadiazole. nih.gov
Chloramine-T N-AcylhydrazoneOxidative CyclizationEffective cyclization, can be enhanced by microwave irradiation. nih.gov
Eosin Y / CBr₄ SemicarbazonePhotocatalytic OxidationMild, rapid, and efficient synthesis under visible light. jchemrev.com

Exploration of Intramolecular Rearrangements and Tautomerism

Tautomerism is a significant feature of heterocyclic compounds like this compound. The presence of amino (-NH₂) and hydrazide (-NHNH₂) groups, along with the ring nitrogen atoms, allows for several potential tautomeric forms.

Amino-Imino Tautomerism: The exocyclic amino group at the C5 position can exist in equilibrium with its imino tautomer, where the double bond shifts between the ring and the exocyclic nitrogen. Spectroscopic evidence generally indicates that the amino form is the predominant and more stable tautomer in 2-amino-1,3,4-oxadiazole systems.

Amide-Imidol Tautomerism: The carbohydrazide moiety contains an amide linkage which can exhibit tautomerism, existing as an equilibrium between the keto (amide) form and the enol (imidol) form.

Thiol-Thione Tautomerism (in analogs): In related 1,3,4-oxadiazole-2-thiol compounds, extensive thiol-thione tautomerism is observed. nih.gov Although the crystal structures often correspond to the thione form, reactions demonstrate the presence of the thiol tautomer in solution. nih.gov This provides a model for understanding the potential tautomeric equilibria in other substituted oxadiazoles.

Lactam-Lactim Tautomerism (in analogs): Studies on analogous compounds like 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one have shown through spectroscopic methods and calculations that the lactam form is the most stable among four possible tautomers. rsc.org

For this compound, the molecule is expected to exist predominantly in the amino-amide form, but the presence of other tautomers in equilibrium can influence its reactivity and intermolecular interactions, such as hydrogen bonding. nih.gov

Analysis of Substituent Effects on Reactivity and Regioselectivity

The substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring significantly influence its chemical properties. The 1,3,4-oxadiazole ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom. nih.govrroij.com

Reactivity: The electron-deficient nature of the oxadiazole ring makes the carbon atoms at the C2 and C5 positions generally resistant to electrophilic substitution but more reactive towards nucleophilic attack. nih.gov However, the presence of the electron-donating amino group can activate the ring. In studies on the synthesis of substituted 1,3,4-oxadiazoles, it was observed that electron-withdrawing substituents on an attached aryl ring generally led to better and more predictable yields than electron-donating substituents. otterbein.edu For example, benzoic acids with chloro- and bromo- substituents gave moderate yields, while those with dimethylamino- groups gave very low yields. otterbein.edu

Regioselectivity: In syntheses starting from unsymmetrical precursors like substituted thiosemicarbazides, the choice of reagents can control the regioselectivity of the cyclization. For instance, using EDC·HCl in DMSO favors the formation of the 2-amino-1,3,4-oxadiazole, whereas using p-TsCl can lead to the formation of the isomeric 2-amino-1,3,4-thiadiazole, with the outcome also being influenced by the nature of the substituents on the thiosemicarbazide. nih.govscribd.com Cyclization of thiosemicarbazide derivatives in acidic media typically yields 1,3,4-thiadiazoles, while alkaline conditions can favor the formation of 1,2,4-triazoles. ptfarm.pl

Studies on Bioisosteric Transformations and Their Chemical Implications

Bioisosterism is a key concept in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to modulate the activity, stability, or toxicity of a compound. The 1,3,4-oxadiazole ring and its substituents are frequently involved in such transformations.

Oxadiazole as an Amide/Ester Bioisostere: The 1,3,4-oxadiazole nucleus is a well-established bioisostere for amide and ester functional groups. nih.gov This substitution can enhance metabolic stability by replacing a readily hydrolyzable ester or amide bond with a robust aromatic heterocycle. This change has significant chemical implications, altering the molecule's polarity, hydrogen bonding capacity, and conformational flexibility. nih.gov

Isomeric Scaffolds: While both are oxadiazoles, the 1,2,4- and 1,3,4-isomers are not equivalent bioisosteres. Studies comparing matched pairs of amino-substituted 1,2,4- and 1,3,4-oxadiazoles revealed significant differences in their physical and pharmaceutical properties, attributed to variations in hydrogen bond acceptor and donor strengths. rsc.org

These transformations are crucial for understanding how subtle changes in molecular structure can lead to profound differences in chemical behavior and reactivity.

Computational Chemistry and Theoretical Modeling of 5 Amino 1,3,4 Oxadiazole 2 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and geometric structures of molecules. For derivatives of the 1,3,4-oxadiazole (B1194373) class, DFT calculations are employed to determine stability, reactivity, and other fundamental chemical characteristics. mdpi.com

Studies on related 1,3,4-oxadiazole structures often utilize the B3LYP hybrid functional with a standard basis set like SVP for geometry optimization. mdpi.com These calculations yield the most stable three-dimensional conformation of the molecule by finding the lowest energy state. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com

Furthermore, DFT is used to compute global reactivity descriptors that provide a quantitative measure of chemical behavior. These descriptors include:

Ionization Potential: The energy required to remove an electron. mdpi.com

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of the molecule to attract electrons. mdpi.com

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

These computational analyses help in understanding the intrinsic electronic nature of the 5-Amino-1,3,4-oxadiazole-2-carbohydrazide scaffold, providing a theoretical foundation for its reactivity and interactions. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a biological receptor.

In the context of 1,3,4-oxadiazole derivatives, MD simulations are frequently performed to assess the stability of a ligand-protein complex obtained from molecular docking. mdpi.comnih.gov For instance, simulations running for durations ranging from a few nanoseconds (ns) to several hundred nanoseconds (e.g., 100 ns or 250 ns) can track the conformational changes of both the ligand and the protein. mdpi.comresearchgate.net

A key metric used to analyze the stability of these complexes is the Root Mean Square Deviation (RMSD). The RMSD of the ligand's atomic positions is calculated over the simulation trajectory relative to its initial docked pose. A stable and low RMSD value indicates that the ligand maintains a consistent binding mode within the receptor's active site, suggesting a stable interaction. mdpi.com Conversely, erratic or high RMSD values may suggest that the ligand is unstable in the binding pocket. These simulations offer a dynamic picture of the binding event, complementing the static view provided by molecular docking and helping to validate the predicted interactions. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of a compound's biological activity and is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.

For compounds based on the 1,3,4-oxadiazole-2-carbohydrazide scaffold, molecular docking studies have been instrumental in identifying potential mechanisms of action. mdpi.comnih.gov Research has shown that these derivatives can effectively fit into the binding pockets of various enzymes. For example, derivatives have been docked into the active site of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov The results of such studies reveal the specific intermolecular interactions that stabilize the ligand-receptor complex, which commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein's amino acid residues. The carbohydrazide (B1668358) moiety is particularly adept at forming these interactions. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor. nih.gov

Pi-Alkyl and Pi-Sigma Bonds: Interactions involving the aromatic 1,3,4-oxadiazole ring. mdpi.com

Docking studies on related 1,3,4-oxadiazole compounds have identified interactions with key residues in targets like the InhA enzyme in Mycobacterium tuberculosis and acetylcholinesterase (AChE). mdpi.comnih.gov The binding score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with lower scores indicating stronger binding. This information is vital for structure-based drug design, allowing for the rational modification of the lead compound to enhance its binding and, consequently, its biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are built on the principle that the structural features of a molecule determine its activity.

For derivatives of 1,3,4-oxadiazole and carbohydrazides, Structure-Activity Relationship (SAR) studies—the precursor to QSAR modeling—have identified key structural requirements for biological activity. For example, studies have shown that the nature of the substituent on the aryl ring attached to the oxadiazole core significantly influences inhibitory potency against enzymes like butyrylcholinesterase (BChE). nih.gov It was observed that a 4-methyl substituent led to optimal activity, while hydrogen, methoxy, or bulky tert-butyl groups were less favorable. nih.gov

A QSAR model would take such SAR data and quantify it by assigning numerical values (descriptors) to the structural features of each molecule. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical equation is then generated to link these descriptors to the observed biological activity (e.g., IC₅₀ values).

While specific QSAR models for this compound are not detailed in the available literature, the principles are widely applied to the broader class of 1,3,4-oxadiazoles. nih.govnih.gov These models are powerful predictive tools, enabling researchers to estimate the activity of novel, unsynthesized compounds and to prioritize the design of molecules with enhanced potency.

Prediction of Reactivity, Energetics, and Mechanistic Pathways

Computational methods are essential for predicting the chemical reactivity of molecules, understanding the energetics of reactions, and elucidating potential mechanistic pathways. For this compound, these predictions are often rooted in quantum chemical calculations like DFT.

Theoretical modeling is also used to explore the mechanisms of chemical reactions. For instance, the formation of the 1,3,4-oxadiazole ring itself is a subject of mechanistic studies. A common synthetic route involves the cyclization of N-acylhydrazides or related precursors. nih.gov Computational analysis can model the transition states and intermediates involved in this cyclization process, for example, in a reaction mediated by a dehydrating agent like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This allows researchers to understand the reaction's feasibility, predict the major products, and optimize reaction conditions. Additionally, the stability of the oxadiazole ring can be assessed, including its potential to be hydrolyzed back to the hydrazide form under acidic conditions. ej-chem.org

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, 2D Fingerprints)

Hirshfeld surface analysis is a sophisticated computational method used to visualize and quantify the various intermolecular interactions within a crystal structure. This technique maps the electron distribution of a molecule in a crystal, providing a detailed picture of how neighboring molecules interact. The analysis is complemented by 2D fingerprint plots, which summarize the types and relative significance of different intermolecular contacts. researchgate.netnih.gov

This method partitions the crystal space into regions where the electron density of a given molecule dominates. The Hirshfeld surface is defined as the boundary of this region. By mapping properties like the normalized contact distance (dnorm) onto this surface, specific interactions can be visualized. Red spots on the dnorm map indicate close intermolecular contacts, such as strong hydrogen bonds, while blue regions represent longer contacts. nih.gov

The 2D fingerprint plot is a histogram that plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). Different types of interactions appear as distinct patterns on this plot:

H···H contacts: Often appear as a large, diffuse region, representing a significant portion of the total surface due to van der Waals forces. nih.govnih.gov

O···H/H···O and N···H/H···N contacts: Typically appear as sharp, distinct spikes on the plot, characteristic of strong hydrogen bonds. nih.govnih.gov

C···H/H···C contacts: Appear as "wings" on the plot and can represent weaker C-H···π interactions. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Property Predictions

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in the early stages of drug discovery. These computational models assess whether a compound has a favorable pharmacokinetic profile to become a successful oral drug. nih.gov

For 1,3,4-oxadiazole-hydrazide derivatives, various physicochemical and pharmacokinetic parameters are calculated using online web servers and software. nih.govresearchgate.net A key component of this assessment is evaluating compliance with established guidelines like Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess:

A molecular weight (MW) of ≤ 500 g/mol .

A calculated octanol-water partition coefficient (clogP) of ≤ 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Other important predicted properties include:

Topological Polar Surface Area (TPSA): A descriptor related to drug absorption and blood-brain barrier (BBB) penetration. A TPSA of < 140 Ų is often considered favorable. nih.govresearchgate.net

Aqueous Solubility (clogS): Predicts how well the compound dissolves in water.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system. nih.gov

These predictions allow researchers to identify potential liabilities in a molecule's profile early on and to prioritize compounds that are more likely to have favorable pharmacokinetics in humans. nih.gov

Applications and Advanced Research Areas Involving 5 Amino 1,3,4 Oxadiazole 2 Carbohydrazide

Role in the Design and Synthesis of Energetic Materials

The quest for novel energetic materials with superior performance and enhanced safety profiles has led researchers to explore nitrogen-rich heterocyclic compounds. The 1,3,4-oxadiazole (B1194373) ring, a key component of 5-amino-1,3,4-oxadiazole-2-carbohydrazide, is a significant "explosophoric motif" that offers a balance between energy content and stability. researchgate.net

Derivatives of 5-amino-1,3,4-oxadiazole are utilized as precursors in the synthesis of more complex, high-nitrogen energetic compounds. By reacting these derivatives with other nitrogen-containing molecules, researchers can construct larger scaffolds with a high density of nitrogen atoms, a key factor for high energy output.

For instance, 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan can be synthesized from 4-amino-3-carbohydrazide-furazan and cyanogen (B1215507) bromide. researchgate.net This compound serves as a platform for further modification, such as nitration, to introduce energetic nitroamino groups. researchgate.netrsc.org The combination of the 1,3,4-oxadiazole ring with other nitrogen-rich heterocycles like furazan (B8792606) or 1,2,4-triazole (B32235) is a strategic approach to increase the enthalpy of formation and potentially reduce mechanical sensitivity in the resulting energetic materials. nih.gov

A series of 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivatives have been synthesized, demonstrating the versatility of the oxadiazole core in creating new energetic skeletons. nih.gov These synthetic strategies often involve multi-step reactions to build complex molecules with desirable energetic properties. nih.gov

The relationship between the molecular structure of this compound derivatives and their energetic performance is a critical area of study. The introduction of various functional groups and the combination with other heterocyclic rings significantly influence properties such as detonation velocity, detonation pressure, thermal stability, and sensitivity to impact and friction. researchgate.netrsc.org

For example, the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan yields 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate, a compound that, along with its energetic salts, exhibits good thermal stability and acceptable sensitivity. researchgate.netrsc.org The detonation performance of these materials, calculated based on heats of formation and measured densities, has been shown to be comparable to that of well-known explosives like RDX. researchgate.netrsc.org

The presence of extensive hydrogen-bonding interactions within the crystal structures of these compounds plays a crucial role in their stability. researchgate.netrsc.orgnih.gov Hirshfeld surface analysis is a tool used to understand these intermolecular interactions and their contribution to the material's stability. nih.gov For instance, a higher proportion of π-π stacking interactions can lead to a higher density, a desirable characteristic for energetic materials. nih.gov

CompoundDetonation Velocity (D) (m/s)Detonation Pressure (P) (GPa)Key Structural FeaturesReference
Diazonium ylide 5845031.6Combination of 1,2,4-triazole and 1,3,4-oxadiazole with a diazo group nih.gov
Compound 8813029.2Combination of 1,2,4-triazole and 1,3,4-oxadiazole nih.gov
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan based materialsComparable to RDXCombination of nitroaminofurazan and 1,3,4-oxadiazole rings researchgate.netrsc.org

Development of Ligands for Biological Systems and Chemical Probes

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and its bioisosteric relationship with amides and esters. nih.gov This makes derivatives of this compound attractive candidates for the development of ligands that can interact with biological targets.

Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of various enzymes. These compounds can be designed to fit into the active sites of enzymes, disrupting their catalytic activity. For example, some 1,3,4-oxadiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are hydrolases involved in neurotransmission. nih.govresearchgate.net Others have been found to inhibit lipoxygenase (LOX), an oxidoreductase. researchgate.net

The mechanism of action often involves the 1,3,4-oxadiazole ring and its substituents forming non-covalent interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the enzyme's active site. nih.gov Molecular docking studies are frequently employed to predict and analyze these binding interactions. nih.govnih.gov

Novel 1,3,4-oxadiazole-2-carbohydrazides have been reported as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.govnih.gov The N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide pharmacophore has been identified as crucial for this bioactivity. nih.gov

The ability of the 1,3,4-oxadiazole moiety to act as a hydrogen bond acceptor makes it a valuable component in the design of ligands for various receptors. nih.gov While specific examples focusing solely on this compound in receptor-mediated interactions are not extensively detailed, the broader class of 1,3,4-oxadiazoles has been widely explored. The amino and carbohydrazide (B1668358) groups on the core structure provide additional points for hydrogen bonding, enhancing the potential for strong and specific interactions with receptor binding sites.

The synthesis of a new strategy for constructing nitrogen-rich cations based on the energetic moiety combination of 5-Amino-1H-1,2,4-triazole-3-carbohydrazide has been explored. rsc.org The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, which contribute greatly to the high density, insensitivity and thermal stability of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts. rsc.org

Enzyme TargetType of EnzymeKey Structural Feature of InhibitorReference
Acetylcholinesterase (AChE)Hydrolase5-substituted-2-amino-1,3,4-oxadiazole researchgate.net
Butyrylcholinesterase (BChE)Hydrolase5-substituted-2-amino-1,3,4-oxadiazole researchgate.net
Lipoxygenase (LOX)Oxidoreductase5-substituted-2-amino-1,3,4-oxadiazole researchgate.net
Succinate Dehydrogenase (SDH)OxidoreductaseN'-phenyl-1,3,4-oxadiazole-2-carbohydrazide nih.gov

Contributions to Materials Science and Polymer Chemistry

The inherent stability of the 1,3,4-oxadiazole ring makes it a desirable component in the development of advanced materials. mdpi.com Compounds containing this heterocycle often exhibit high thermal and chemical stability, which are crucial properties for materials intended for use in demanding environments. mdpi.com

While specific research detailing the direct use of this compound in polymer synthesis is not extensively covered in the provided context, its bifunctional nature, with amino and carbohydrazide groups, suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal properties.

Applications in Agrochemical Research

The 1,3,4-oxadiazole ring is a crucial heterocyclic moiety that has garnered significant attention in the field of agricultural chemistry. mdpi.comresearchgate.net Derivatives of this structure are recognized for a wide spectrum of biological activities, making them valuable candidates for the development of new plant protection agents. mdpi.com The carbohydrazide functional group, when attached to the 1,3,4-oxadiazole scaffold, serves as a versatile pharmacophore for creating novel agrochemicals with potential fungicidal, herbicidal, and insecticidal properties. nih.govresearchgate.netresearchgate.net Research into this compound and its related structures explores their role as key intermediates in synthesizing next-generation agrochemicals. chemimpex.com

Fungicidal Activity

A significant area of research has been the development of novel antifungal agents based on the 1,3,4-oxadiazole-2-carbohydrazide framework. Studies have shown that this class of compounds exhibits potent activity against a range of plant pathogenic fungi and oomycetes. nih.gov The primary mechanism of action for some of these derivatives is believed to be the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. nih.govacs.org

In one study, a series of novel N'-phenyl-1,3,4-oxadiazole-2-carbohydrazides were synthesized and evaluated for their antifungal activity. Many of these compounds demonstrated exceptional inhibitory effects against various fungal strains, in some cases surpassing the efficacy of commercial fungicides. nih.gov For instance, several derivatives showed superior activity against Gibberella zeae compared to the commercial fungicide fluopyram. nih.gov The research identified that the N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide structure is a key pharmacophore for this bioactivity. nih.gov Molecular docking studies further supported the hypothesis that these compounds bind effectively within the active site of the SDH enzyme. nih.gov

The table below summarizes the in-vitro antifungal activity of selected 1,3,4-oxadiazole-2-carbohydrazide derivatives against the plant pathogen Gibberella zeae.

CompoundTarget PathogenEC₅₀ (μg/mL)Reference FungicideEC₅₀ (μg/mL) of Reference
4bGibberella zeae0.799Fluopyram2.96
4hGibberella zeae0.627Carbendazim0.947
5cGibberella zeae0.741Prochloraz0.570
5gGibberella zeae0.685Fluopyram2.96
5hGibberella zeae0.486Carbendazim0.947
5iGibberella zeae0.706Prochloraz0.570
5mGibberella zeae0.612Fluopyram2.96
5pGibberella zeae0.758Carbendazim0.947
5tGibberella zeae0.639Prochloraz0.570
5vGibberella zeae0.623Fluopyram2.96

Data sourced from: Journal of Agricultural and Food Chemistry. nih.gov

Herbicidal Activity

Derivatives of 1,3,4-oxadiazole have also been investigated for their potential as herbicides. mdpi.comresearchgate.net Research has focused on synthesizing various substituted 1,3,4-oxadiazoles and screening them for phytotoxic activity against common weeds. For example, a study involving 2-substituted amino-5-dehydroabietyl-1,3,4-oxadiazoles demonstrated that these compounds exhibit growth inhibition against both monocotyledonous and dicotyledonous plants, such as barnyard grass (Echinochloa crusgalli) and rape (Brassica campestris). researchgate.net

The study synthesized a series of compounds where the 1,3,4-oxadiazole ring was linked to a dehydroabietyl group, a natural product derivative. The herbicidal activity was evaluated by measuring the inhibition of root growth at a specific concentration. researchgate.net Certain thiosemicarbazide (B42300) intermediates in the synthesis also showed notable herbicidal effects. researchgate.net

The table below presents the herbicidal activity of a selected derivative against rape root.

CompoundTarget WeedConcentration (mg/L)Inhibition (%)
4d (1-dehydroabietacyl-4-(4-chlorophenyl)thiosemicarbazide)Rape root (Brassica campestris)10088.2

Data sourced from: Molecules. researchgate.net

Insecticidal Activity

The 1,3,4-oxadiazole scaffold is a component of several commercialized insecticides, indicating its importance in pest management. mdpi.com Research has explored the synthesis of novel 1,3,4-oxadiazole derivatives, including those derived from carbohydrazides, to discover new insecticidal agents. nih.govresearchgate.net These compounds have been tested against various insect pests, often showing promising results. nih.gov

In one study, novel compounds combining 1,3,4-oxadiazole and imidazolidine (B613845) rings were synthesized and screened for insecticidal activity against the mosquito vector Aedes aegypti. nih.gov While the compounds showed no larvicidal activity, several derivatives exhibited significant adulticidal effects, with mortality rates of 80% or higher at a dose of 5 µg per mosquito. nih.gov Further investigation determined the median lethal dose (LD₅₀) for the most potent compounds. The structure-activity relationship analysis indicated that specific substitutions on the aromatic ring, such as nitro or di-halogen groups, were crucial for high insecticidal efficacy. nih.gov

The table below highlights the adulticidal activity of the most promising 1,3,4-oxadiazole derivatives against female Aedes aegypti.

CompoundTarget InsectLD₅₀ (μg per mosquito)
2cAedes aegypti2.80 ± 0.54
3hAedes aegypti2.80 ± 0.54

Data sourced from: Pest Management Science. nih.gov

Future Prospects and Emerging Research Directions for 5 Amino 1,3,4 Oxadiazole 2 Carbohydrazide

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of derivatives from 5-Amino-1,3,4-oxadiazole-2-carbohydrazide will increasingly prioritize green chemistry principles to minimize environmental impact. Traditional methods for creating 1,3,4-oxadiazole (B1194373) rings often rely on harsh dehydrating agents like phosphorus oxychloride (POCl₃) and strong acids, which are hazardous and generate significant waste. mdpi.com Emerging research directions are focused on developing more sustainable alternatives.

Innovations in this area include:

Microwave-Assisted Synthesis: This technique accelerates reaction rates, often leading to higher yields and cleaner products with reduced energy consumption compared to conventional heating. nih.govnih.gov

Electrochemical Synthesis: Utilizing electrical energy for synthesis can increase reaction rates and yields, offering a cleaner approach to chemical transformations. nih.govresearchgate.net

Mechanochemistry: Solvent-free or low-solvent grinding techniques represent an environmentally benign alternative to conventional solvent-based methods, providing high yields in shorter reaction times. organic-chemistry.org

Novel Catalytic Systems: The exploration of reusable, non-toxic catalysts and the use of green solvents like water or ethanol (B145695) are central to developing sustainable synthetic protocols. nih.govresearchgate.net This includes catalyst-free methods and photoredox catalysis, which can proceed under mild conditions using visible light. researchgate.net

These eco-friendly strategies aim to make the synthesis of 1,3,4-oxadiazole derivatives not only more efficient but also safer and more sustainable. nih.gov

Exploration of Novel Reaction Chemistry and Unprecedented Transformations

The inherent reactivity of the carbohydrazide (B1668358) and amino functionalities on the this compound scaffold opens avenues for novel chemical explorations. The carbohydrazide group is a versatile precursor for a wide array of derivatives, including hydrazones and Schiff bases, through condensation reactions with aldehydes and ketones. nih.govresearchgate.net

Future research is expected to move beyond these established reactions to explore unprecedented transformations:

Multi-Component Reactions: Designing one-pot syntheses that combine three or more reactants to build complex molecules in a single step, enhancing efficiency and reducing waste. eurekaselect.com

C-H Functionalization: Directly modifying the C-H bonds on the oxadiazole ring or its substituents to introduce new functional groups, avoiding the need for pre-functionalized starting materials. bohrium.com

Cycloaddition Reactions: Utilizing the oxadiazole ring or its derivatives in cycloaddition cascades to construct complex polycyclic systems. lifechemicals.com

Convergent Synthesis: Developing novel, non-dehydrative methods that avoid the formation of a 1,2-diacyl hydrazide intermediate, allowing for milder reaction conditions and easier purification. nih.gov

By exploring these advanced synthetic strategies, chemists can unlock new molecular diversity, generating libraries of novel compounds from this core structure for various applications. ajgreenchem.comajgreenchem.com

Advanced Integrated Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is becoming indispensable in modern chemical research. For derivatives of this compound, this integrated approach is set to accelerate the discovery and optimization of new molecules with desired properties.

Key integrated methodologies include:

Molecular Docking: In silico studies are routinely used to predict the binding interactions of oxadiazole derivatives with biological targets, such as enzymes and receptors. This helps in understanding their mechanism of action and in the rational design of more potent and selective inhibitors. nih.govmdpi.comnih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.govmdpi.comresearchgate.net These studies can predict optical and electronic properties, guiding the design of new functional materials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives before their synthesis. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes, confirming the stability of interactions predicted by molecular docking. nih.govmdpi.com

This computational-experimental feedback loop allows for more targeted and efficient research, reducing the time and resources required for the development of new drugs and materials.

Table 1: Examples of Integrated Computational and Experimental Studies on 1,3,4-Oxadiazole Derivatives

Target/PropertyComputational Method(s)Experimental FindingReference(s)
VEGFR2/EGFR Inhibition DFT, Molecular Docking, MD SimulationsIdentified derivatives with high selectivity for VEGFR2 over EGFR, suggesting potential as anticancer agents. nih.govmdpi.comresearchgate.net
Anticancer Activity (MMP-9) Molecular DockingFound a derivative that efficiently docked with the MMP-9 enzyme, correlating with observed anticancer activity against lung cancer cells. acs.org
COX Inhibition DFT, Molecular DockingSupported the binding mode of new derivatives to cyclooxygenase, explaining their anti-inflammatory and anticancer activities. mdpi.comnih.gov
Optical Properties DFT CalculationsAccurately predicted excitation energies that matched experimental UV-Vis spectra for novel oxadiazole chromophores. researchgate.net
Antibacterial Activity QSAR, Molecular DockingDeveloped predictive QSAR models and investigated interactions with peptide deformylase to explain antibacterial potential. researchgate.net

Discovery of New Functional Materials with Tunable Properties

The rigid, planar structure and unique electronic properties of the 1,3,4-oxadiazole ring make it an excellent component for advanced functional materials. researchgate.net The this compound molecule can serve as a monomer or a key intermediate for the synthesis of polymers and other materials with tailored characteristics.

Emerging research in this field includes:

Heat-Resistant Polymers: Incorporating the thermally stable 1,3,4-oxadiazole moiety into polymer backbones, such as polyamides and polyimides, can yield materials with exceptional thermal and chemical resistance. lifechemicals.comresearchgate.netacademiaromana-is.ro

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the oxadiazole ring makes it suitable for electron-transporting and light-emitting layers in OLEDs. lifechemicals.comnih.gov Future work will focus on tuning the optical properties by modifying the substituents on the core structure. researchgate.netrsc.org

Laser Dyes and Photoactive Materials: The high photoluminescence quantum yields of some oxadiazole derivatives make them promising candidates for use as laser dyes and other photoactive materials. lifechemicals.com

Energetic Materials: The high nitrogen content and structural stability of heterocyclic systems containing oxadiazole rings are desirable for the development of new energetic materials. bohrium.com

The ability to functionalize both the amino and carbohydrazide groups allows for precise control over the final properties of the materials, such as solubility, band gap, and thermal stability. researchgate.netnih.gov

Contribution to Understanding Complex Biological Pathways and Molecular Mechanisms

Derivatives of this compound are increasingly being used as chemical probes to investigate complex biological processes. By designing molecules that selectively inhibit specific enzymes, researchers can elucidate the roles these enzymes play in disease pathways. nih.gov

Future contributions in this area are anticipated in:

Enzyme Inhibition Studies: The 1,3,4-oxadiazole scaffold is present in numerous potent enzyme inhibitors targeting a wide range of enzymes, including cyclooxygenase (COX), matrix metalloproteinases (MMPs), DNA gyrase, and various kinases. nih.govmdpi.comnih.govacs.orgnih.gov Synthesizing libraries of derivatives from this compound will continue to yield novel inhibitors for studying these enzymes.

Mechanism of Action Elucidation: The combination of biological assays with molecular docking provides a powerful tool to understand how these compounds interact with their biological targets at the molecular level. nih.govnih.gov This helps to clarify the mechanism of action, for instance, by showing how a molecule might inhibit ergosterol (B1671047) synthesis in fungi or interfere with bacterial DNA replication. nih.gov

Targeted Therapy Development: By understanding the structure-activity relationships (SAR), researchers can refine the molecular features of oxadiazole derivatives to improve their selectivity and potency for specific biological targets like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), paving the way for more effective and less toxic targeted therapies. nih.govopenmedicinalchemistryjournal.comrsc.org

As a versatile starting material, this compound will remain a cornerstone in the synthesis of molecular tools essential for advancing our understanding of biology and medicine.

Q & A

Q. What are the common synthetic routes for preparing 5-amino-1,3,4-oxadiazole-2-carbohydrazide, and how do reaction conditions influence yield?

The compound can be synthesized via two primary routes:

  • Cyclization of carbohydrazides : Hydrazides derived from carboxylic acids are cyclized using reagents like POCl₃ or TosCl/pyridine to form the oxadiazole ring. For example, 5-amino-1,3,4-oxadiazole derivatives are obtained by reacting substituted hydrazides with aldehydes under reflux conditions .
  • Hydrazinolysis of methyl esters : Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is suspended in anhydrous methanol and treated with hydrazine hydrate, yielding the carbohydrazide derivative. This method requires precise stoichiometry to avoid side reactions . Yield optimization involves controlling temperature, solvent polarity, and catalyst selection (e.g., piperidine for cyclization).

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
  • NMR (¹H and ¹³C) : Confirms proton environments (e.g., NH₂ resonances at δ 5.5–6.5 ppm) and carbon backbone.
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, essential for structure-activity relationship (SAR) studies .

Q. How is the antibacterial activity of this compound evaluated experimentally?

Standard protocols include:

  • Agar dilution/MIC assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Monitoring bacterial viability over 24 hours.
  • Synergy studies : Combining with commercial antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy. Activity is often linked to the compound’s ability to disrupt bacterial membrane integrity or inhibit enzymes like carbonic anhydrase .

Advanced Research Questions

Q. How can kinetic studies elucidate the decarboxylation mechanisms of 5-amino-1,3,4-oxadiazole derivatives?

Decarboxylation is studied using:

  • High-resolution kinetic profiling : Monitoring reaction rates under varying HCl concentrations and temperatures.
  • Isotopic labeling (¹³C) : Tracing CO₂ release to confirm mechanistic pathways (e.g., zwitterionic intermediates).
  • Computational modeling (DFT) : Simulating transition states to identify rate-determining steps. For example, 5-amino-1,3,4-oxadiazole-2-carboxylic acid undergoes acid-catalyzed decarboxylation with activation energies ~80 kJ/mol .

Q. What strategies are employed to study the coordination chemistry of this compound with transition metals?

Advanced approaches include:

  • Single-crystal X-ray diffraction : Resolving metal-ligand bond lengths and coordination geometries (e.g., Pt(II) complexes with square-planar configurations).
  • Spectroscopic titration (UV-Vis/fluorescence) : Determining binding constants (e.g., logK = 4.2 for Pd(II) complexes).
  • Cyclic voltammetry : Assessing redox behavior of metal complexes, which correlates with cytotoxic activity in cancer cell lines .

Q. How do molecular docking and SAR studies optimize the pharmacological profile of this compound derivatives?

Methodologies involve:

  • Docking simulations (AutoDock Vina) : Screening derivatives against target proteins (e.g., hCA-II, EGFR kinase) to predict binding affinities.
  • QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) with bioactivity.
  • Free-energy perturbation (FEP) : Calculating relative binding energies for lead optimization. For instance, introducing pyridinyl substituents enhances inhibition of tumor cell proliferation (IC₅₀ = 12 µM) .

Q. How are structural contradictions in crystallographic data resolved for 5-amino-1,3,4-oxadiazole derivatives?

Discrepancies (e.g., bond-length variations) are addressed via:

  • Multipole refinement (Hirshfeld surface analysis) : Differentiating static vs. dynamic disorder in crystal lattices.
  • Temperature-dependent crystallography : Observing phase transitions or conformational flexibility.
  • Complementary techniques (PXRD) : Verifying phase purity when single crystals are twinned or poorly diffracting .

Methodological Notes

  • Synthetic protocols should specify anhydrous conditions and inert atmospheres to prevent oxidation of sensitive amino groups.
  • Biological assays require cytotoxicity controls (e.g., HEK293 cells) to differentiate target-specific effects from general toxicity.
  • Computational studies must validate force fields (e.g., AMBER for MD simulations) against experimental data to ensure reliability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.